molecular formula C9H16O2 B13787468 6-Methyl-1,4-dioxaspiro[4.5]decane CAS No. 935-38-6

6-Methyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B13787468
CAS No.: 935-38-6
M. Wt: 156.22 g/mol
InChI Key: MFGALRHHWABPRG-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C9H16O2 It is a spiroacetal, a class of compounds characterized by a spiro-connected acetal structure This compound is notable for its unique bicyclic framework, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-1,4-dioxaspiro[4.5]decane can be synthesized through a one-step condensation reaction. This reaction typically involves the condensation of an appropriate aromatic aldehyde with 1,2-diol in the presence of a catalyst such as indium chloride. The reaction is usually carried out at room temperature . After the condensation, the product can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

6-Methyl-1,4-dioxaspiro[4.5]decane has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, spiroacetals are known to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.

Properties

CAS No.

935-38-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

6-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8H,2-7H2,1H3

InChI Key

MFGALRHHWABPRG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12OCCO2

Origin of Product

United States

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